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molecular formula C15H23NOS B563081 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine CAS No. 882737-40-8

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine

Cat. No. B563081
M. Wt: 265.415
InChI Key: SSNWMPRWIIBOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139525B2

Procedure details

3-Bromothioanisole (960 mg, 4.73 mmol) was dissolved in 10 mL of diethyl ether dried on Na. 1-Propyl-4-piperidone was dissolved in 8 mL of dry diethyl ether. Approximately 10% of the solution of 3-bromothioanisole in dry diethyl ether was added to magnesium (344 mg, 14.15 mmol) and a few iodine crystals in a dried 250 mL three-necked flask in a nitrogen atmosphere. When the brown mixture turned colourless, the remaining solution of 3-bromothioanisole in dry diethyl ether was added drop wise, while refluxing on a hot water bath in a nitrogen atmosphere. When all the solution was added, the reaction mixture was left to reflux for twenty minutes. Then, 10 mL of dry diethyl ether was added because of evaporation. It was left to reflux for 30 minutes. The reaction mixture turned yellow and then green. Gas forming was noticed even before refluxing. Then the reaction mixture was left to cool to room temperature. The solution of 1-propyl-4-piperidone in dry diethyl ether was added drop wise to the reaction mixture. The reaction mixture then consisted of a dark oil, white precipitation and some clear solution. The reaction mixture was worked up with saturated NH4Cl solution (30 mL). The organic layer was separated. The aqueous layer was extracted twice with diethyl ether. The organic layers were collected and washed with brine and dried on MgSO4 during the night. The solution was filtered and the solvent evaporated in vacuo on a rotavapor. No further purification. Yield: 460 mg (56%). IR (KBr): 3113, 2956, 2917, 2828, 2772, 2365, 1583, 1444, 1375, 1148, 1104, 1044, 780, 696 cm−1; 1H-NMR (CDCl3, 300 MHz): δ 7.280 (d), 7.159 (m), 2.820 (d), 2.484 (s), 2.433 (t), 2.195 (t), 1.761 (d), 1.588 (t), 0.924 (t) ppm; 13C-NMR (CDCl3, 300 MHz): δ 127.291, 123.521, 121.359, 119.865, 69.826, 59.311, 47.947, 36.864, 18.573, 14.310, 10.524 ppm; GCMS (EI): m/z 265 (M+), 236 (M−29), 218, 206, 118; GC (100-320° C., 15° C./min): 7.6 min.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
344 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[CH2:13]([N:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1)[CH2:14][CH3:15]>C(OCC)C>[CH3:9][S:8][C:4]1[CH:3]=[C:2]([C:19]2([OH:22])[CH2:20][CH2:21][N:16]([CH2:13][CH2:14][CH3:15])[CH2:17][CH2:18]2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
960 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)SC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)SC
Name
Quantity
344 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried on Na
DISSOLUTION
Type
DISSOLUTION
Details
1-Propyl-4-piperidone was dissolved in 8 mL of dry diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing on a hot water bath in a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
When all the solution was added
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for twenty minutes
WAIT
Type
WAIT
Details
It was left
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Gas forming
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing
WAIT
Type
WAIT
Details
Then the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
The reaction mixture then consisted of a dark oil, white precipitation
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4 during the night
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo on a rotavapor
CUSTOM
Type
CUSTOM
Details
No further purification
CUSTOM
Type
CUSTOM
Details
GC (100-320° C., 15° C./min)
CUSTOM
Type
CUSTOM
Details
7.6 min.
Duration
7.6 min

Outcomes

Product
Name
Type
Smiles
CSC=1C=C(C=CC1)C1(CCN(CC1)CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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